Welcome to the BenchChem Online Store!
molecular formula C11H11F3 B8285006 Benzene, 1-(1-methylenepropyl)-4-(trifluoromethyl)-

Benzene, 1-(1-methylenepropyl)-4-(trifluoromethyl)-

Cat. No. B8285006
M. Wt: 200.20 g/mol
InChI Key: YXLMRSJHLGLIQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07915448B2

Procedure details

To a stirred suspension of methyltriphenylphosphonium bromide (3.53 g, 9.89 mmol) in THF (30 ml) was added potassium tert-butoxide (1.11 g, 9.89 mmol) in THF (10 ml) dropwise at 0° C. and the mixture was stirred at ambient temperature for 2 hours. Then, to this mixture was added 4-(trifluoromethyl)propiophenone (Aldrich, 1.00 g, 4.95 mmol) in THF (10 ml) at 0° C. and stirred at ambient temperature for 2 hours. The reaction was quenched with small amount of water and evaporated to remove the solvent. The crude mixture was diluted with hexane. The formed precipitates were filtered and the organic layer was separated. After evaporation of solvent, residue was applied to a silica gel chromatography column and eluted with hexane to afford 1.12 g (crude 100%) of the title compound as a red oil.
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
3.53 g
Type
catalyst
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1]C(C)([O-])C.[K+].[CH3:7][CH2:8][C:9]([C:11]1[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][CH:12]=1)=O>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[CH2:1]=[C:9]([C:11]1[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][CH:12]=1)[CH2:8][CH3:7] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1.11 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
CCC(=O)C1=CC=C(C=C1)C(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
3.53 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at ambient temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with small amount of water
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove the solvent
ADDITION
Type
ADDITION
Details
The crude mixture was diluted with hexane
CUSTOM
Type
CUSTOM
Details
The formed precipitates
FILTRATION
Type
FILTRATION
Details
were filtered
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
CUSTOM
Type
CUSTOM
Details
After evaporation of solvent, residue
WASH
Type
WASH
Details
eluted with hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C=C(CC)C1=CC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.